Physicochemical properties of 1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid
Physicochemical properties of 1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid
Introduction: Embracing Three-Dimensionality in Modern Drug Design
In the contemporary landscape of medicinal chemistry, the strategic move away from flat, aromatic structures towards molecules with greater three-dimensional complexity has become a cornerstone of successful drug design. This "escape from flatland" is driven by the pursuit of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.[1] Within this paradigm, strained spirocyclic systems have emerged as exceptionally valuable motifs.
This guide focuses on a key exemplar of this class: 1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid . The rigid, bicyclic azaspiro[3.3]heptane core serves as a superior bioisosteric replacement for the common piperidine ring, often imparting significant improvements in critical drug-like properties such as metabolic stability and aqueous solubility.[2][3][4] The presence of the tert-butyloxycarbonyl (Boc) protecting group and a carboxylic acid provides orthogonal chemical handles, positioning this molecule as a versatile and highly sought-after building block for library synthesis and lead optimization campaigns.
The purpose of this document is to provide a comprehensive technical overview of the core physicochemical properties of this compound. We will delve into both calculated and anticipated experimental values, explain the profound implications of these properties for drug development, and provide detailed, field-proven protocols for their empirical determination.
Molecular Identity and Core Structural Attributes
A precise understanding of a molecule's fundamental structure is the bedrock upon which all other physicochemical analysis is built.
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (logP / logD)
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Importance & Expert Analysis: Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. It is commonly expressed as logP (the partition coefficient between octanol and water for the neutral species) or logD (the distribution coefficient at a specific pH, accounting for all ionic species). For our compound, logD at pH 7.4 is the more biologically relevant parameter. The calculated XLogP3 of 1.1 suggests a relatively hydrophilic molecule. [5]This low value is advantageous, as it predicts good aqueous solubility and a lower risk of promiscuous binding. The azaspiro[3.3]heptane core itself is known to be less lipophilic than a corresponding piperidine, contributing to this favorable property. [2]
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Available Data:
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Calculated XLogP3: 1.1 [5]
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Experimental Protocol: Shake-Flask Method (OECD 107) This traditional method directly measures the partitioning of the compound between n-octanol and an aqueous buffer.
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Pre-saturation: Prepare n-octanol saturated with phosphate-buffered saline (PBS, pH 7.4) and PBS saturated with n-octanol.
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Sample Preparation: Dissolve a known amount of the compound in the pre-saturated n-octanol.
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Partitioning: Add a known volume of the pre-saturated PBS to the octanol solution in a glass vial.
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Equilibration: Shake the vial vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow for complete partitioning.
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Separation: Centrifuge the mixture to ensure complete separation of the two phases.
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Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).
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Calculation: Calculate logD(7.4) using the formula: logD = log([Concentration in Octanol] / [Concentration in Aqueous]).
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Aqueous Solubility
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Importance & Expert Analysis: A compound must be in solution to be absorbed and to interact with its biological target. Poor aqueous solubility is a major cause of failure for drug candidates. Given the molecule's calculated logP of 1.1 and the presence of a carboxylic acid that will be ionized at neutral pH, we anticipate good aqueous solubility, particularly in buffer systems at or above pH 7.4.
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Available Data: No experimental solubility data is currently published. A related study on model compounds highlights the importance of measuring kinetic solubility in phosphate-buffered saline. [4]
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Experimental Protocol: Kinetic Solubility Assay (High-Throughput) This method assesses how readily a compound dissolves from a solid (or DMSO stock) into an aqueous buffer, mimicking early-stage screening conditions.
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Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), e.g., 10 mM.
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Assay Plate: In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock to a large volume (e.g., 198 µL) of PBS (pH 7.4). This creates a target concentration of 100 µM.
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Incubation: Seal the plate and shake at room temperature for 2 hours to allow for dissolution and equilibration.
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Precipitate Removal: Centrifuge the plate to pellet any undissolved precipitate.
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Analysis: Transfer the supernatant to a new analysis plate and determine the concentration of the dissolved compound using a method like HPLC-UV or LC-MS/MS, comparing against a calibration curve. The resulting concentration is the kinetic solubility.
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Anticipated Spectroscopic Profile
While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features essential for its identification and characterization.
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¹H NMR (in CDCl₃ or DMSO-d₆):
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~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.
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~2.0-3.8 ppm (multiplets, 9H): A complex series of signals corresponding to the protons on the two four-membered rings of the spiro-heptane core.
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~12.0 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid (this signal may be absent or exchange in D₂O).
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¹³C NMR (in CDCl₃ or DMSO-d₆):
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~175-180 ppm: Carbonyl carbon of the carboxylic acid.
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~155 ppm: Carbonyl carbon of the Boc group.
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~80 ppm: Quaternary carbon of the tert-butyl group.
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~28.5 ppm: Methyl carbons of the tert-butyl group.
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~30-60 ppm: A series of signals for the sp³ carbons of the spiro-heptane core, including the unique quaternary spiro-carbon.
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Mass Spectrometry (ESI+):
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Expected [M+H]⁺: 242.14
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Expected [M+Na]⁺: 264.12
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Key Fragment: A prominent fragment corresponding to the loss of the Boc group ([M-Boc+H]⁺) or isobutylene ([M-C₄H₈+H]⁺) is highly probable.
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Summary and Application in Drug Development
1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid is a molecule designed for purpose. Its physicochemical profile—characterized by anticipated high aqueous solubility, moderate lipophilicity, and a single acidic pKa—makes it an attractive building block for creating drug candidates with favorable ADME properties.
The true value of this compound lies in its synthetic utility:
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The carboxylic acid is a versatile handle for amide bond formation, allowing for the straightforward coupling of this spirocyclic core to other fragments or pharmacophores.
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The Boc-protected amine is stable to a wide range of reaction conditions but can be readily deprotected under acidic conditions to reveal a secondary amine, which can then be functionalized further.
By incorporating this scaffold, medicinal chemists can leverage its inherent three-dimensionality and improved physicochemical properties to optimize lead compounds, ultimately increasing the probability of clinical success. [5][11]
References
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Judson, R. S., et al. (2021). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Health Perspectives, 129(6), 067004. [Link]
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Mykhailiuk, P. K., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(50), e202311583. [Link]
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Carreira, E. M., et al. (2014). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. Organic & Biomolecular Chemistry, 12(41), 8082-8086. [Link]
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Caprioglio, D., et al. (2022). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Journal of the American Chemical Society, 144(25), 11404–11413. [Link]
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Mykhailiuk, P. K. (2015). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications, 51(54), 10854-10856. [Link]
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PubChem. (n.d.). 1-((Tert-butoxy)carbonyl)-1-azaspiro(3.3)heptane-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Warner, K. D., et al. (2024). Physicochemical Principles Driving Small Molecule Binding to RNA. bioRxiv. [Link]
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De la Torre, B. G., & Albericio, F. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Pharmaceuticals, 17(3), 349. [Link]
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Masterton, W. L., & Gendrano, C. (1970). Experimental determination of the solubility of small organic molecules in H₂O and D₂O. The Journal of Physical Chemistry, 74(1), 136-141. [Link]
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Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]
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Mykhailiuk, P. K. (2023). Synthesis of substituted 1‐azaspiro[3.3]heptanes. Scope of the reaction. ResearchGate. [Link]
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Mykhailiuk, P. K., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(50). [Link]
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Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 29-37. [Link]
